molecular formula C17H15NO5 B5749099 N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine

N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine

Cat. No. B5749099
M. Wt: 313.30 g/mol
InChI Key: LLLCDAFKOGLFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine, commonly known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first synthesized in 1976 by the pharmaceutical company Beecham and was approved for medical use in 1980. Nabumetone is a prodrug that is metabolized in the liver to its active form, which inhibits the production of prostaglandins, a group of chemicals that cause inflammation and pain.

Mechanism of Action

Nabumetone works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Prostaglandins are produced by the enzyme cyclooxygenase (COX), and Nabumetone inhibits the activity of this enzyme, thereby reducing the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Nabumetone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation and pain. Nabumetone has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response and can cause tissue damage.

Advantages and Limitations for Lab Experiments

Nabumetone has several advantages for use in lab experiments. It has a long half-life, which means that it remains active in the body for a longer period of time than other N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycines. This makes it useful for studying the long-term effects of N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine use. However, Nabumetone also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on Nabumetone. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of Nabumetone in reducing beta-amyloid production and improving cognitive function in patients with Alzheimer's disease. Another area of interest is the development of new formulations of Nabumetone that improve its solubility and bioavailability, which could make it more effective in certain experimental settings. Additionally, further studies are needed to determine the long-term safety and efficacy of Nabumetone, particularly in elderly patients and those with underlying health conditions.

Synthesis Methods

The synthesis of Nabumetone involves several steps, starting with the reaction of 4'-hydroxyacetophenone with benzoyl chloride to form 4'-benzoyloxyacetophenone. This intermediate is then reacted with 4-bromobiphenyl to form 4'-benzoyloxy-3-biphenylyl-4-bromobenzoate. The final step involves the reaction of this intermediate with glycine to form Nabumetone.

Scientific Research Applications

Nabumetone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Nabumetone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is implicated in the development of the disease.

properties

IUPAC Name

2-[[3-(4-acetyloxyphenyl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)23-15-7-5-12(6-8-15)13-3-2-4-14(9-13)17(22)18-10-16(20)21/h2-9H,10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCDAFKOGLFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.